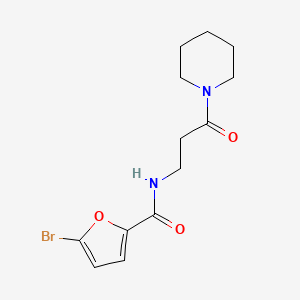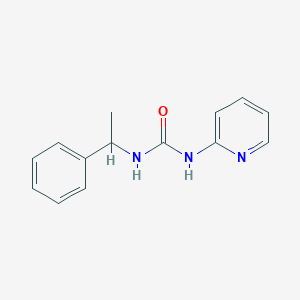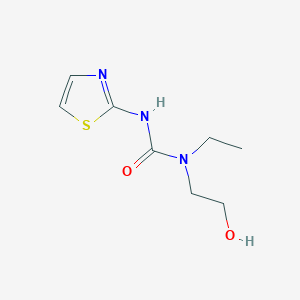
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea is an organic compound that belongs to the class of ureas. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the hydroxyethyl group and the ethyl group attached to the urea moiety makes this compound unique in its chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea can be achieved through a multi-step process involving the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through the reaction of the thiazole derivative with ethylene oxide.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with ethyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial production methods would depend on the scale and desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a carbonyl derivative, while substitution reactions could yield various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(1,3-thiazol-2-yl)urea: Lacks the hydroxyethyl group.
1-(2-Hydroxyethyl)-3-(1,3-thiazol-2-yl)urea: Lacks the ethyl group.
1-Ethyl-1-(2-hydroxyethyl)urea: Lacks the thiazole ring.
Uniqueness
1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea is unique due to the presence of both the hydroxyethyl group and the thiazole ring, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
IUPAC Name |
1-ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-2-11(4-5-12)8(13)10-7-9-3-6-14-7/h3,6,12H,2,4-5H2,1H3,(H,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKOQZPJSHCQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


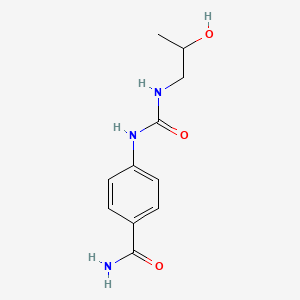
![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
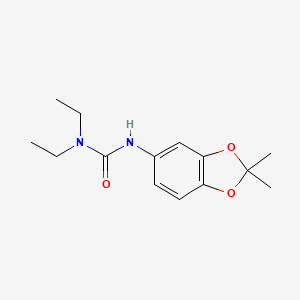
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[2-(dimethylamino)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B7529728.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)

![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
